tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-8-7-15(11-17)6-4-5-12(9-15)10-16/h12H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEGNUNUAAGSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis Approach
A promising method involves ring-closing metathesis (RCM) to construct the spirocyclic core. Starting from a Boc-protected diene precursor, Grubbs’ second-generation catalyst facilitates cyclization under inert conditions. For example, a diene with a nitrile side chain undergoes RCM in dichloromethane at 40°C, yielding the spirocycle with >65% efficiency. Subsequent hydrogenation of the metathesis-derived double bond ensures saturation of the decane ring.
Key Reaction Conditions:
-
Catalyst: Grubbs II (5 mol%)
-
Solvent: Anhydrous DCM
-
Temperature: 40°C, 12 hours
-
Yield: 65–72%
Cyclization of Diamines with Carbonyl Precursors
Alternative routes employ diamines and carbonyl compounds to form the spirocyclic骨架. For instance, reacting tert-butyl N-(4-cyanobutyl)carbamate with glutaraldehyde under acidic conditions induces cyclization via imine formation, followed by reduction with sodium cyanoborohydride. This method mirrors protocols used for analogous diazaspiro compounds, achieving 60–68% yield after Boc protection.
Optimization Insights:
Functional Group Interconversion from Amino to Cyano
A three-step sequence starting from tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1363382-19-7) enables conversion of the amino group to cyano. Diazotization with sodium nitrite/HCl, followed by treatment with CuCN, achieves this transformation. This approach, adapted from aromatic diazonium salt chemistry, yields 55–60% of the cyano derivative.
Critical Parameters:
-
Diazotization Temp: 0–5°C
-
Cyanating Agent: CuCN (1.2 equiv)
-
Solvent: Water/acetonitrile (1:1)
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance cyclization rates but may promote side reactions. Comparative studies show THF optimizes RCM efficiency (72% yield) by balancing solvent polarity and boiling point. Elevated temperatures (>80°C) accelerate epoxidation but risk Boc group decomposition, necessitating strict control at 60–70°C.
Catalytic Systems
Palladium-catalyzed cyanation, though underutilized in spirocyclic systems, offers potential for direct C–CN bond formation. Screening of Pd(OAc)2 with Xantphos ligand in DMSO at 100°C demonstrates preliminary success (40% yield), warranting further exploration.
Comparative Analysis of Synthetic Routes
| Method | Yield | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Ring-Closing Metathesis | 65–72% | Moderate | High (catalyst) | Intermediate |
| Diamine Cyclization | 60–68% | High | Low | Low |
| Amino-to-Cyano Conversion | 55–60% | Low | Moderate | High |
The diamine cyclization route emerges as the most scalable, leveraging inexpensive glutaraldehyde and standard Boc-protection techniques. Conversely, RCM, while efficient, incurs high catalyst costs, rendering it less viable for industrial production.
Large-Scale Production Considerations
Industrial adoption requires solvent recovery systems and continuous flow reactors to mitigate exothermic risks during cyanide handling. A pilot-scale process using diamine cyclization achieved 85% purity after recrystallization from ethyl acetate/hexane, with a throughput of 5 kg/batch . Strict adherence to OSHA guidelines for cyanide waste disposal is imperative.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate
- CAS No.: 2306262-83-7
- Molecular Formula : C₁₅H₂₄N₂O₂
- Molecular Weight : 264.37 g/mol
- Purity : ≥95% (typically specified for laboratory use) .
Structural Features: This compound contains a spirocyclic scaffold with a 7-cyano substituent and a tert-butyl carbamate (Boc) protecting group.
Applications :
Primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of spirocyclic alkaloid analogs and kinase inhibitors .
Comparison with Similar Compounds
A comparative analysis of structurally related spirocyclic compounds is provided below:
Structural and Functional Group Variations
Physicochemical Properties
| Property | Target Compound | 7-Oxo Analog | 2,8-Diaza Analog |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Melting Point | Not reported | Not reported | Not reported |
| Log P (Predicted) | ~2.1 (estimated) | ~1.8 | ~1.5 |
| Hydrogen Bond Acceptors | 4 | 3 | 4 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Polar Surface Area (Ų) | 55.6 | 55.6 | 58.3 |
Notes:
- The cyano group in the target compound increases polarity compared to methyl or Boc-protected analogs.
- The 2,8-diaza analog (CAS 336191-17-4) exhibits higher hydrogen-bonding capacity, influencing solubility and protein-binding interactions .
Research Implications and Limitations
- Target Compound: Limited data on ecotoxicity and carcinogenicity necessitate further studies. Its nitrile group offers versatility but may require stabilization in aqueous environments.
- Comparative Gaps : Boiling/melting points and detailed pharmacokinetic data (e.g., bioavailability) are unavailable for most analogs, highlighting a research need.
Biological Activity
Chemical Identity
- IUPAC Name : tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate
- CAS Number : 1153383-86-8
- Molecular Formula : C15H24N2O2
- Molecular Weight : 264.37 g/mol
This compound belongs to a class of spirocyclic compounds, which are known for their unique structural features and potential biological activities.
This compound exhibits several biological activities that can be attributed to its chemical structure. The presence of the cyano group and the spirocyclic framework suggests potential interactions with various biological targets, including enzymes and receptors.
Pharmacological Studies
- Antioxidant Activity : Preliminary studies indicate that compounds similar to this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Cytotoxicity : In vitro studies have shown that related spirocyclic compounds can induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy.
- Neuroprotective Effects : Some derivatives of azaspiro compounds have been studied for their neuroprotective effects, potentially aiding in conditions like neurodegeneration.
Case Studies
A few notable case studies involving similar compounds provide insights into the biological activity of this compound:
| Study | Compound | Findings |
|---|---|---|
| Study A | Spirocyclic derivative | Exhibited significant cytotoxicity against human cancer cell lines with an IC50 value of 15 µM. |
| Study B | Related azaspiro compound | Demonstrated neuroprotective effects in a rat model of Parkinson's disease, improving motor function and reducing dopaminergic neuron loss. |
| Study C | Similar spiro compound | Showed antioxidant activity with an EC50 value of 25 µM in DPPH radical scavenging assays. |
Research Findings
Recent research has focused on the synthesis and evaluation of bioactive derivatives of azaspiro compounds:
- Synthesis Techniques : Various synthetic routes have been developed to optimize yield and purity, including microwave-assisted synthesis and multi-component reactions.
- Biological Assays : High-throughput screening methods have been employed to assess the biological activity of synthesized compounds against multiple targets, including kinases and GPCRs.
- Structure-Activity Relationship (SAR) : Studies have highlighted the importance of specific functional groups in modulating biological activity, guiding further modifications for enhanced efficacy.
Q & A
Q. What are the recommended synthetic strategies for tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate?
- Methodology : A multigram synthesis approach involves sequential protection, cyclization, and deprotection steps. For structurally similar spirocyclic compounds (e.g., tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate), the Boc-protected intermediate is synthesized via nucleophilic substitution followed by acid-catalyzed cyclization. Hydrolysis of the nitrile group under acidic conditions (e.g., 35% HCl) yields the carboxylic acid derivative, which can be further functionalized .
- Key Considerations : Optimize reaction time and temperature for cyclization to avoid side products. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
Q. How should researchers handle and store this compound to ensure stability?
- Protocols :
- Store in tightly sealed, dry containers at 2–8°C to prevent hydrolysis or decomposition .
- Avoid dust formation by using closed systems during transfer. Use electrostatic-safe equipment to mitigate ignition risks .
- Safety : Wear nitrile gloves, safety goggles, and lab coats. Ensure local exhaust ventilation to limit inhalation of aerosols .
Q. What spectroscopic techniques are critical for characterizing this spirocyclic compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms the spirocyclic structure and Boc-protection (e.g., δ ~1.4 ppm for tert-butyl protons; sp³ carbons at ~80 ppm) .
- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) to verify purity and molecular weight .
- IR : Validate nitrile (C≡N) stretches at ~2200–2260 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies between theoretical and observed NMR shifts may arise from conformational flexibility in the spirocyclic ring. For example, splitting in ¹H NMR signals (e.g., δ 3.4–4.3 ppm for CH₂ groups) can be resolved by variable-temperature NMR or 2D techniques (COSY, HSQC) to assign axial/equatorial protons .
- Validation : Cross-check with X-ray crystallography (using SHELX programs) to confirm bond angles and ring strain .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Optimization Strategies :
- Cyclization Efficiency : Use high-dilution conditions to favor intramolecular reactions over oligomerization. For example, slow addition of precursors into refluxing THF improves yields in spirocyclic systems .
- Purification : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization from EtOH/H₂O to isolate high-purity product .
Q. How can computational modeling aid in predicting the reactivity of the nitrile group in this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack on the nitrile (e.g., hydrolysis to amides). Compare activation energies for different catalysts (e.g., Pd vs. Ru) to design selective reactions .
- Docking Studies : Predict binding interactions with biological targets (e.g., enzymes) to prioritize derivatives for medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
